molecular formula C16H19NO4 B14948293 Ethyl 5-hydroxy-2-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate

Ethyl 5-hydroxy-2-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate

Cat. No.: B14948293
M. Wt: 289.33 g/mol
InChI Key: INFUCWWOIYONNF-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with a pyrrolidine moiety and an ethyl ester group. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-2-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and ethyl acetoacetate, under acidic conditions.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a Mannich reaction, where the benzofuran core is reacted with formaldehyde and pyrrolidine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The pyrrolidine moiety can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of 5-oxo-2-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate.

    Reduction: Formation of ethyl 5-hydroxy-2-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-ol.

    Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-2-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Ethyl 5-hydroxy-2-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

    5-Hydroxy-2-(methylamino)methyl-1-benzofuran-3-carboxylate: Similar structure but with a methylamino group instead of pyrrolidine.

    Ethyl 5-hydroxy-2-(dimethylamino)methyl-1-benzofuran-3-carboxylate: Contains a dimethylamino group instead of pyrrolidine.

    5-Hydroxy-2-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate: Features a piperidine ring instead of pyrrolidine.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

ethyl 5-hydroxy-2-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C16H19NO4/c1-2-20-16(19)15-12-9-11(18)5-6-13(12)21-14(15)10-17-7-3-4-8-17/h5-6,9,18H,2-4,7-8,10H2,1H3

InChI Key

INFUCWWOIYONNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)CN3CCCC3

Origin of Product

United States

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